Cyclobenzaprine N-oxyde

Vue d'ensemble

Description

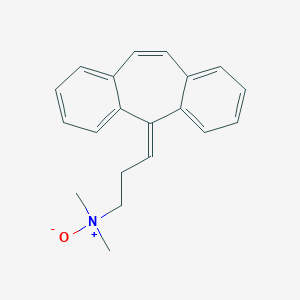

La cyclobenzaprine N-oxyde est un dérivé de la cyclobenzaprine, un relaxant musculaire bien connu. Ce composé est principalement reconnu pour son rôle de produit de dégradation de la cyclobenzaprine, qui est utilisée pour traiter les spasmes musculaires associés aux affections musculo-squelettiques aiguës

Applications De Recherche Scientifique

Cyclobenzaprine N-oxide has several applications in scientific research:

Chemistry: Used as a reference compound in the study of degradation pathways and impurity profiling of cyclobenzaprine.

Biology: Investigated for its potential effects on cellular pathways and interactions with biological molecules.

Mécanisme D'action

Target of Action

Cyclobenzaprine N-Oxide, a metabolite of Cyclobenzaprine, primarily targets the brainstem . It is believed to exert its effects at the supraspinal level , specifically within the locus coeruleus of the brainstem . The locus coeruleus is involved in physiological responses to stress and panic and plays a crucial role in the regulation of various cognitive and physical processes.

Mode of Action

Cyclobenzaprine N-Oxide interacts with its targets in the brainstem, leading to a decrease in the activity of efferent alpha and gamma motor neurons . This interaction is likely mediated by the inhibition of coeruleus-spinal or reticulospinal pathways , resulting in depressed spinal cord interneuron activity . This action on the brainstem results in the relief of skeletal muscle spasm without interfering with muscle function .

Biochemical Pathways

The biochemical pathways affected by Cyclobenzaprine N-Oxide involve the noradrenergic system . The activation of locus coeruleus neurons leads to an increased release of noradrenaline in the ventral horn of the spinal cord, which subsequently inhibits alpha motoneurons . This inhibition results in muscle relaxation .

Pharmacokinetics

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . The oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine . The liver cytosol from liver particles has reductase activity that can reduce Cyclobenzaprine N-Oxide to the corresponding amine .

Result of Action

The primary result of Cyclobenzaprine N-Oxide’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . By acting on the central nervous system at the brain stem, it relieves muscle spasm without targeting the peripheral nervous system or muscles themselves .

Action Environment

The action, efficacy, and stability of Cyclobenzaprine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect the metabolism of the compound . Additionally, factors such as the patient’s overall health, age, and the presence of other medications can also influence the compound’s action and efficacy.

Analyse Biochimique

Biochemical Properties

Cyclobenzaprine N-Oxide is the tertiary amine metabolite of Cyclobenzaprine . It is formed in liver particles, where Cyclobenzaprine is metabolized . The liver cytosol from liver particles has reductase activity that can reduce Cyclobenzaprine N-Oxide to the corresponding amine .

Cellular Effects

Cyclobenzaprine, from which Cyclobenzaprine N-Oxide is derived, is known to have effects on the central nervous system

Molecular Mechanism

It is known that Cyclobenzaprine, the parent compound, degrades through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-Oxide .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Cyclobenzaprine, degrades through oxidation to form the N-Oxide .

Metabolic Pathways

Cyclobenzaprine N-Oxide is involved in the metabolic pathway of Cyclobenzaprine, which is extensively metabolized in the liver via both oxidative and conjugative pathways . The major metabolic pathway involves N-demethylation, catalyzed primarily by CYP3A4 and CYP1A2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cyclobenzaprine N-oxyde est généralement synthétisée par oxydation de la cyclobenzaprine. Le processus d'oxydation implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées . La réaction est effectuée dans un solvant approprié, souvent à pH acide ou neutre pour faciliter la formation du groupe N-oxyde.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale implique des réactions d'oxydation à grande échelle similaires à celles utilisées en laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La cyclobenzaprine N-oxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de composés plus polaires.

Réduction : Le groupe N-oxyde peut être réduit en amine parentale.

Substitution : Le composé peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, peracides.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Nucléophiles tels que les halogénures ou les amines.

Principaux produits formés :

Oxydation : Formation d'époxydes et d'autres composés polaires.

Réduction : Régénération de la cyclobenzaprine.

Substitution : Formation de dérivés substitués.

4. Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Biologie : Enquête sur ses effets potentiels sur les voies cellulaires et les interactions avec les molécules biologiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound n'est pas entièrement élucidé. Il est supposé qu'elle exerce ses effets par des interactions avec le système nerveux central, de manière similaire à la cyclobenzaprine. La cyclobenzaprine agit comme un relaxant musculaire en inhibant les impulsions nerveuses qui provoquent des spasmes musculaires. Il est probable que la this compound partage une voie similaire, impliquant la modulation des systèmes noradrénergiques et sérotoninergiques .

Composés similaires :

Cyclobenzaprine : Le composé parent, utilisé comme relaxant musculaire.

Amitriptyline : Un antidépresseur tricyclique avec une structure chimique similaire.

Norcyclobenzaprine : Un métabolite de la cyclobenzaprine avec des propriétés pharmacologiques similaires.

Unicité : La this compound est unique en raison de son état d'oxydation spécifique, qui lui confère des propriétés chimiques et pharmacologiques distinctes. Contrairement à son composé parent, la this compound est principalement étudiée pour son rôle dans les voies de dégradation et le profilage des impuretés, ce qui la rend précieuse dans la recherche pharmaceutique et le contrôle qualité .

Comparaison Avec Des Composés Similaires

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure.

Norcyclobenzaprine: A metabolite of cyclobenzaprine with similar pharmacological properties.

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, cyclobenzaprine N-oxide is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

Propriétés

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: Cyclobenzaprine N-oxide undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize cyclobenzaprine N-oxide into several metabolites, including cyclobenzaprine, 10,11-epoxycyclobenzaprine N-oxide, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert cyclobenzaprine N-oxide back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of cyclobenzaprine N-oxide?

A2: Quinones play a crucial role in the enzymatic reduction of cyclobenzaprine N-oxide. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to cyclobenzaprine N-oxide and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of cyclobenzaprine N-oxide.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, cyclobenzaprine N-oxide, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.